

Synthetic Pathway of UF-17 Hydrochloride: A Technical Guide

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For Research & Drug Development Professionals

Abstract

This technical guide outlines a plausible synthetic pathway for UF-17 hydrochloride (N-trans-2-(dimethylamino)cyclohexyl)-N-phenylpropionamide, monohydrochloride), a compound of interest for researchers in drug development. While a definitive, published synthesis protocol for this specific molecule is not publicly available, this document details a chemically sound, multi-step synthetic route starting from commercially available precursors. The proposed pathway leverages well-established organometallic and reductive amination reactions to achieve the target structure. This guide provides detailed, hypothetical experimental protocols for each synthetic step, presents quantitative data in a structured format, and includes visualizations of the chemical transformations and logical workflow.

Introduction

UF-17 is an analytical reference standard structurally related to compounds explored during antidepressant drug discovery programs.[1][2] Its structure, featuring a substituted cyclohexane ring, presents a synthetic challenge requiring stereochemical control and selective functionalization of a diamine precursor. This guide proposes a robust four-step synthesis designed for laboratory-scale production.

Proposed Synthetic Pathway Overview



The synthesis of UF-17 hydrochloride can be envisioned as a four-step process commencing with trans-1,2-diaminocyclohexane. The strategy involves sequential N-functionalization of the diamine, beginning with a selective mono-arylation, followed by acylation of the newly formed secondary amine, permethylation of the remaining primary amine, and concluding with the formation of the hydrochloride salt.

Caption: Proposed four-step synthesis pathway for UF-17 Hydrochloride.

Detailed Experimental Protocols

The following protocols are hypothetical and based on established methodologies for similar chemical transformations. Researchers should conduct appropriate safety assessments and small-scale trials before proceeding.

Step 1: Mono-N-phenylation of trans-1,2-diaminocyclohexane

This step utilizes a Buchwald-Hartwig amination reaction to selectively introduce a single phenyl group onto the diamine starting material.[3][4]

- Reaction:trans-1,2-diaminocyclohexane + Bromobenzene → N-phenyl-trans-1,2-diaminocyclohexane
- Catalyst System: A palladium catalyst with a specialized phosphine ligand is employed to facilitate the C-N bond formation.

Protocol:

- To an oven-dried Schlenk flask under an inert argon atmosphere, add Pd₂(dba)₃
 (Palladium(0)-tris(dibenzylideneacetone) complex), a suitable phosphine ligand (e.g., XPhos), and sodium tert-butoxide.
- Add anhydrous toluene to the flask, followed by trans-1,2-diaminocyclohexane and bromobenzene.
- Seal the flask and heat the reaction mixture with vigorous stirring at 100-110 °C.



- Monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the mixture to room temperature, dilute with diethyl ether, and filter through a pad of celite.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield N-phenyl-trans-1,2diaminocyclohexane.

Step 2: Acylation of N-phenyl-trans-1,2-diaminocyclohexane

The secondary amine of the intermediate is selectively acylated using propionyl chloride in the presence of a non-nucleophilic base.

- Reaction:N-phenyl-trans-1,2-diaminocyclohexane + Propionyl Chloride → N-(trans-2-aminocyclohexyl)-N-phenylpropionamide
- Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) acts as an acid scavenger.

Protocol:

- Dissolve N-phenyl-trans-1,2-diaminocyclohexane and triethylamine in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
- Cool the solution to 0 °C in an ice bath.
- Add propionyl chloride dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for several hours.
- Monitor the reaction by TLC.
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with DCM.



- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- The resulting crude amide, N-(trans-2-aminocyclohexyl)-N-phenylpropionamide, may be used in the next step without further purification if purity is sufficient.

Step 3: Permethylation via Eschweiler-Clarke Reaction

The primary amine of the acylated intermediate is converted to a dimethylamino group using the Eschweiler-Clarke reaction.[5][6] This classic reaction uses formic acid and formaldehyde as the source of the methyl groups.[5][6]

Reaction:N-(trans-2-aminocyclohexyl)-N-phenylpropionamide + Formaldehyde + Formic Acid
 → N-(trans-2-(dimethylamino)cyclohexyl)-N-phenylpropionamide (UF-17 free base)

Protocol:

- To a round-bottom flask, add N-(trans-2-aminocyclohexyl)-N-phenylpropionamide, formic acid, and an aqueous solution of formaldehyde (37%).
- Heat the reaction mixture to reflux (approximately 100 °C) for 8-12 hours. The evolution of CO₂ gas indicates the reaction is proceeding.[6]
- Monitor the reaction by TLC or LC-MS.
- After completion, cool the mixture to room temperature and carefully make it alkaline by the slow addition of a saturated sodium hydroxide solution.
- Extract the product with an organic solvent such as ethyl acetate.
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the UF-17 free base.

Step 4: Formation of UF-17 Hydrochloride

The final step involves the protonation of the tertiary amine to form the stable, crystalline hydrochloride salt.



Reaction: UF-17 Free Base + HCl → UF-17 Hydrochloride

Protocol:

- Dissolve the crude UF-17 free base in a suitable solvent, such as anhydrous diethyl ether or isopropanol.
- Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise while stirring.
- A precipitate of UF-17 hydrochloride should form.
- Continue stirring for 30 minutes to ensure complete precipitation.
- Collect the solid product by vacuum filtration.
- Wash the crystals with a small amount of cold, anhydrous diethyl ether.
- Dry the product under vacuum to yield UF-17 hydrochloride as a crystalline solid.[6]

Data Presentation

The following tables summarize hypothetical quantitative data for the proposed synthesis based on typical yields for these classes of reactions.



Step	Reaction	Starting Material (SM)	Product	Theoretical Yield (%)	Purity Target (%)
1	Buchwald- Hartwig Amination	trans-1,2- diaminocyclo hexane	N-phenyl- trans-1,2- diaminocyclo hexane	75 - 85	>95
2	Acylation	Intermediate 1	N-(trans-2- aminocyclohe xyl)-N- phenylpropio namide	85 - 95	>90
3	Eschweiler- Clarke Methylation	Intermediate 2	UF-17 Free Base	80 - 90	>95
4	Salt Formation	UF-17 Free Base	UF-17 Hydrochloride	95 - 99	>98

Parameter	Value	Reference
Molecular Formula	C17H26N2O · HCI	[6]
Formula Weight	310.9 g/mol	[6]
Appearance	Crystalline solid	[6]
Purity (Target)	≥98%	[6]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the laboratory work for a single batch synthesis.



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